tert-Butyl 2-(4-aminobutoxy)acetate
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Overview
Description
tert-Butyl 2-(4-aminobutoxy)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an aminobutoxy group, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-aminobutoxy)acetate typically involves the esterification of 2-(4-aminobutoxy)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonic acid resins, can be employed to catalyze the esterification reaction. The reaction mixture is typically subjected to distillation to purify the desired ester product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(4-aminobutoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted esters or amines.
Scientific Research Applications
tert-Butyl 2-(4-aminobutoxy)acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-aminobutoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The presence of the aminobutoxy group allows for interactions with proteins and nucleic acids, potentially modulating their function and activity.
Comparison with Similar Compounds
tert-Butyl acetate: An ester with similar structural features but lacks the aminobutoxy group.
tert-Butyl 2-(4-hydroxybutoxy)acetate: Similar structure but with a hydroxy group instead of an amino group.
tert-Butyl 2-(4-methylbutoxy)acetate: Similar structure but with a methyl group instead of an amino group.
Uniqueness: tert-Butyl 2-(4-aminobutoxy)acetate is unique due to the presence of the aminobutoxy group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for a wider range of chemical modifications and interactions compared to its analogs.
Properties
IUPAC Name |
tert-butyl 2-(4-aminobutoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)8-13-7-5-4-6-11/h4-8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXSRGMVMINRIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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